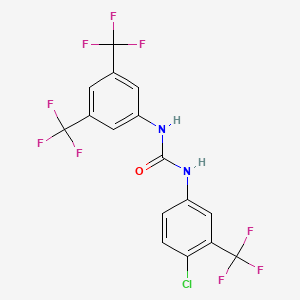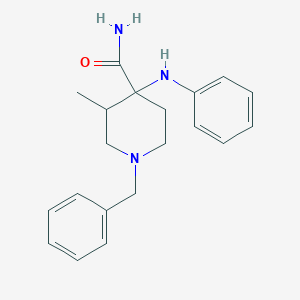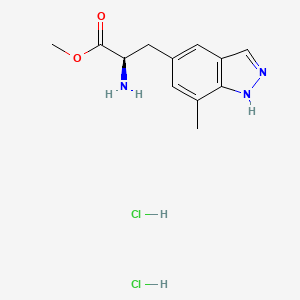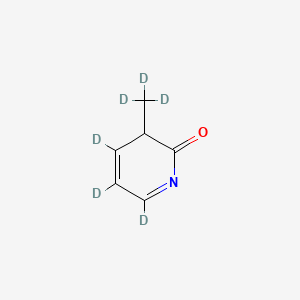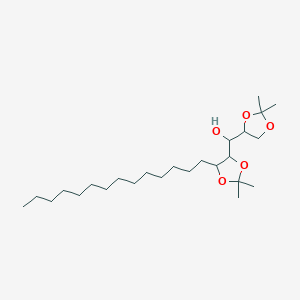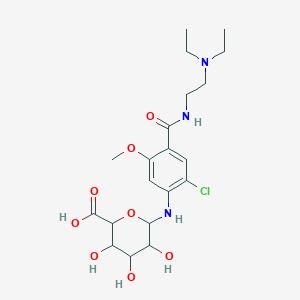
Metoclopramide N4-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoclopramide N4-beta-D-glucuronide is a glucuronide conjugate of metoclopramide, a medication commonly used to treat nausea and vomiting. This compound is formed through the metabolic process of glucuronidation, where metoclopramide is conjugated with glucuronic acid. It has a molecular formula of C20H30ClN3O8 and a molecular weight of 475.92 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metoclopramide N4-beta-D-glucuronide typically involves the conjugation of metoclopramide with glucuronic acid. This process can be carried out enzymatically using UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to metoclopramide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where metoclopramide and glucuronic acid are combined in the presence of UDP-glucuronosyltransferase enzymes under controlled conditions to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Metoclopramide N4-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized metabolites, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Metoclopramide N4-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of glucuronidation processes.
Biology: It is used in studies investigating the metabolic pathways of metoclopramide and its metabolites.
Wirkmechanismus
Metoclopramide N4-beta-D-glucuronide exerts its effects by inhibiting kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (cell death) in certain cell types . The molecular targets of this compound include various protein kinases involved in these signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoclopramide: The parent compound of Metoclopramide N4-beta-D-glucuronide, used to treat nausea and vomiting.
Metoclopramide Sulfide: A sulfur-containing analog of metoclopramide.
Metoclopramide Sulfone: An oxidized form of metoclopramide containing a sulfone group.
Uniqueness
This compound is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion from the body. This property makes it particularly useful in studies of drug metabolism and pharmacokinetics .
Eigenschaften
Molekularformel |
C20H30ClN3O8 |
|---|---|
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
6-[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30ClN3O8/c1-4-24(5-2)7-6-22-18(28)10-8-11(21)12(9-13(10)31-3)23-19-16(27)14(25)15(26)17(32-19)20(29)30/h8-9,14-17,19,23,25-27H,4-7H2,1-3H3,(H,22,28)(H,29,30) |
InChI-Schlüssel |
SOHPSIDRULBFFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


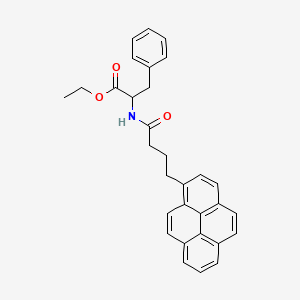
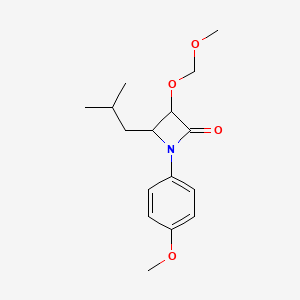
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
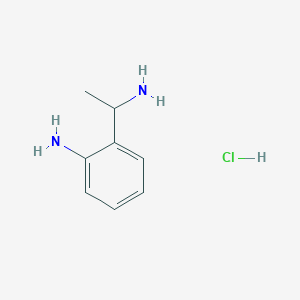
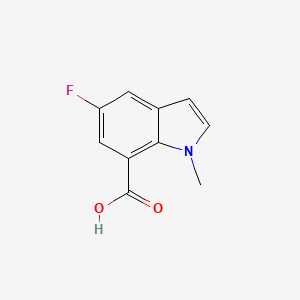
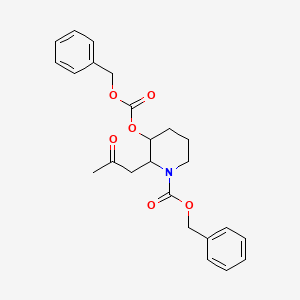
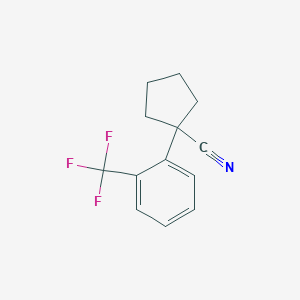
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
